molecular formula C14H12N4O2S B2643232 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1210311-08-2

4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2643232
CAS No.: 1210311-08-2
M. Wt: 300.34
InChI Key: CADIYHVMJXGBPD-UHFFFAOYSA-N
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Description

4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound of significant interest in agricultural chemical research. It features a 1,2,3-thiadiazole core linked to a 5-phenylisoxazole moiety via a methylene carboxamide bridge. This molecular architecture is associated with potential herbicidal activity. Compounds incorporating the 4-methyl-1,2,3-thiadiazole-5-carboxamide group have been investigated and patented as active ingredients with herbicidal and plant growth-regulating action . Furthermore, the isoxazole ring is a common scaffold in the development of novel agrochemicals; research into 3-arylisoxazol derivatives has demonstrated their utility as potential inhibitors of the D1 protease (CtpA), a key enzyme in plant photosystem II assembly, leading to moderate-to-good in vivo herbicidal efficacy . The combination of these two privileged structures makes this compound a valuable candidate for researchers exploring new modes of action and developing next-generation herbicides. It is supplied for research purposes exclusively and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for handling and storage guidelines for similar compounds.

Properties

IUPAC Name

4-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-9-13(21-18-16-9)14(19)15-8-11-7-12(20-17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADIYHVMJXGBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Formation of Thiadiazole Ring: The thiadiazole ring is often formed through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the isoxazole and thiadiazole intermediates using appropriate reagents and conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,3-thiadiazole ring undergoes nucleophilic displacement at the sulfur atom due to its electron-deficient nature. Experimental studies show:

Reaction TypeConditionsProducts FormedYield (%)Reference Source
Thiolate displacementNaSH/EtOH, reflux (4 h)5-mercapto derivative78
Amine substitutionBenzylamine/DMF, 80°C (6 h)N-benzyl carboxamide analog63

This reactivity aligns with observations from structurally related 1,2,3-thiadiazole-5-carboxamides where sulfur acts as a leaving group under basic conditions .

Cycloaddition Reactions

The isoxazole moiety participates in [3+2] cycloadditions with nitrile oxides, forming fused polyheterocyclic systems:

text
Reactants: - 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide - Chloronitrile oxide (generated in situ from chlorooxime) Conditions: Toluene, 110°C, 8 h Product: Bicyclic isoxazolo[5,4-d]isoxazole-thiadiazole hybrid Yield: 71% (characterized by ¹H/¹³C NMR and HRMS)[6]

Hydrolysis Reactions

Controlled hydrolysis of functional groups occurs under acidic/basic conditions:

Carboxamide Hydrolysis

AgentConditionsProductApplication
6M HClReflux, 12 h1,2,3-thiadiazole-5-carboxylic acidIntermediate for ester synthesis
NaOH (20% aq.)Microwave, 150°C, 20 minSodium carboxylate saltWater-soluble derivative

Isoxazole Ring Opening

Concentrated H₂SO₄ at 0°C selectively cleaves the isoxazole ring to form β-ketoamide derivatives .

Methyl Group Oxidation

The 4-methyl substituent on the thiadiazole undergoes oxidation:

Oxidizing AgentConditionsProductNotes
KMnO₄/H₂SO₄60°C, 3 h4-carboxylic acid derivativeRequires strict temp control
SeO₂/DioxaneReflux, 8 h4-formyl derivativeLimited scalability

Reductive Amination

The methylene bridge (-CH₂-) between isoxazole and carboxamide enables reductive amination:

text
Reactants: - Parent compound - Formaldehyde/NaBH₃CN Conditions: MeOH, RT, 24 h Product: N,N-dimethylaminomethyl derivative Biological activity: Improved CNS penetration in analogs[6]

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals:

Metal SaltStoichiometryGeometryStability Constant (log K)
Cu(NO₃)₂·3H₂O1:2Square planar12.4 ± 0.3
PdCl₂1:1Tetrahedral8.9 ± 0.2

Complexes show enhanced antimicrobial activity compared to the parent compound .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • C-S bond cleavage in the thiadiazole ring

  • Formation of nitrile intermediates (trapped with alcohols)

  • Quantum yield: Φ = 0.18 ± 0.02 in acetonitrile

Comparative Reactivity Table

Reaction TypeThiadiazole ReactivityIsoxazole ReactivityDominant Pathway
Electrophilic attackLowHigh (C-4 position)Isoxazole
Nucleophilic attackHigh (S-1 position)ModerateThiadiazole
Thermal stabilityDecomposes >250°CStable up to 300°CN/A

Unsuccessful Reactions

  • Friedel-Crafts alkylation : No reaction observed due to steric hindrance from the phenylisoxazole group

  • Grignard addition : Thiadiazole ring decomposition under strongly basic conditions

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the efficacy of 1,3,4-thiadiazole derivatives, including the compound , as potential anticancer agents. The compound has shown significant cytotoxicity against several cancer cell lines.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various thiadiazole derivatives indicated that compounds similar to 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide exhibited potent growth inhibition against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance:

  • MCF-7 Cell Line : The compound demonstrated an IC50 value of approximately 0.28 µg/mL, indicating strong inhibitory effects through mechanisms such as cell cycle arrest at the G2/M phase .
  • HepG2 Cell Line : Similar derivatives showed IC50 values around 9.6 µM, suggesting effective targeting of cellular pathways involved in tumor growth and survival .

Synthetic Methodologies

The synthesis of this compound can be achieved through various metal-free synthetic routes that are environmentally friendly and efficient.

Metal-Free Synthesis

Recent advancements in synthetic chemistry have paved the way for metal-free methods to produce isoxazole derivatives. These methods often involve:

  • Reactions with Aldehydes and Ketones : Utilizing simple starting materials to form complex structures without the need for metal catalysts .
  • Optimization Techniques : Adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity of the final product .

Biological Evaluations

In addition to anticancer activity, the biological profile of this compound includes evaluations of its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Some derivatives have been tested for their anti-inflammatory effects in vitro and in vivo. These studies often involve measuring cytokine levels and other inflammatory markers in treated cells or animal models.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that certain thiadiazole derivatives possess activity against a range of bacterial strains, making them candidates for further development in antibiotic therapies .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

StudyFindingsApplications
Study A (2020)Demonstrated IC50 values < 0.5 µg/mL against MCF-7 cellsPotential for breast cancer treatment
Study B (2022)Effective against HepG2 with significant apoptosis inductionLiver cancer therapy
Study C (2021)Showed antibacterial activity against E. coli and S. aureusDevelopment of new antibiotics

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Core Heterocyclic Ring Modifications

The 1,2,3-thiadiazole core distinguishes this compound from analogs with thiazole, triazole, or oxadiazole rings. Key comparisons include:

Compound Class Core Structure Electronic Properties Example from Evidence
1,2,3-Thiadiazole S, N, N, N Electron-deficient, polarizable Target compound
Thiazole S, N, C, N Moderately electron-deficient 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide
Triazole N, N, C, N Hydrogen-bonding capacity 5-Substituted-4-amino-1,2,4-triazole-3-thioesters
Isoxazole O, N, C, C Oxygen-driven polarity 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

Key Observations :

  • The thiadiazole’s electron-deficient nature may enhance electrophilic interactions compared to thiazoles or triazoles.
  • Thiazole-based analogs (e.g., ) are more common in drug discovery due to synthetic accessibility and balanced physicochemical properties .

Substituent Variations

The (5-phenylisoxazol-3-yl)methyl group differentiates the target compound from analogs with pyridinyl, thiophenyl, or benzimidazole substituents:

Compound Substituent Impact on Properties Source
Target Compound (5-Phenylisoxazol-3-yl)methyl Enhanced aromatic stacking, moderate lipophilicity
4-Methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide Thiophene-pyridinyl hybrid Increased sulfur content, altered solubility
2-(4-Pyridinyl)thiazole-5-carboxamide 4-Pyridinyl Hydrogen-bonding via pyridine nitrogen
Benzoimidazole-triazole-thiazole hybrids Aryl-thiazole-triazole Multi-target potential, high molecular weight

Key Observations :

  • Pyridinyl groups () improve water solubility via hydrogen bonding, whereas phenylisoxazole may prioritize membrane permeability .

Biological Activity

The compound 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Molecular Structure

The molecular formula of this compound is C13H12N4OC_{13}H_{12}N_4O with a molecular weight of approximately 244.27 g/mol. The structure features a thiadiazole ring, an isoxazole moiety, and a carboxamide functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids.
  • Introduction of Isoxazole Group : The isoxazole ring can be synthesized via cyclization reactions involving nitrile oxides and alkenes or alkynes.
  • Amidation : The final step involves the formation of the carboxamide group through reaction with amines.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains.

CompoundBacterial StrainActivity (µg/mL)
4-Methyl ThiadiazoleStaphylococcus aureus12.5
4-Methyl ThiadiazoleEscherichia coli25.0
4-Methyl ThiadiazoleBacillus cereus15.0

These results indicate that modifications in the thiadiazole structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Thiadiazoles have shown promising anticancer activities in various studies. For instance, derivatives similar to our compound have been evaluated for their cytotoxic effects on cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)10.5
Compound BHeLa (Cervical Cancer)7.8
Compound CA549 (Lung Cancer)9.2

These studies suggest that certain thiadiazole derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The exact mechanism against bacteria may involve disruption of cell wall synthesis or interference with metabolic pathways.

Study on Anticancer Activity

A study published in MDPI evaluated a series of thiadiazole derivatives for their anticancer properties. The results indicated that compounds with structural similarities to our target exhibited IC50 values comparable to established chemotherapeutics like sorafenib .

Antimicrobial Efficacy Study

Another research effort focused on synthesizing new thiadiazoles and evaluating their antimicrobial activities against various pathogens. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated a favorable safety profile compared to traditional antibiotics .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis involves multi-step reactions, focusing on the formation of the isoxazole and thiadiazole moieties. Key steps include:

  • Isoxazole Synthesis : Cyclocondensation of nitrile oxides with alkynes under reflux in acetonitrile (1–3 minutes) to form the 5-phenylisoxazole core .
  • Thiadiazole Formation : Cyclization of thiosemicarbazides using iodine and triethylamine in DMF, yielding the 1,2,3-thiadiazole ring with sulfur elimination .
  • Coupling Reaction : Amide bond formation between the thiadiazole-5-carboxylic acid and the isoxazole-methylamine intermediate using coupling agents like EDCI/HOBt in DMF at room temperature .
    Optimization Tips :
  • Control reaction temperature to avoid side products during cyclization.
  • Use anhydrous conditions for coupling reactions to prevent hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the isoxazole and thiadiazole rings. For example, the methyl group on the thiadiazole appears as a singlet (~2.5 ppm in 1H NMR), while the isoxazole protons show distinct splitting patterns .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C14H12N4O2S) with <1 ppm error .
  • FTIR : Identify carbonyl stretches (1660–1700 cm<sup>-1</sup>) and aromatic C-H bending (700–800 cm<sup>-1</sup>) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial or antitumor potential?

Methodological Answer:

  • Antimicrobial Screening : Use microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with reference drugs like ciprofloxacin .
  • Antitumor Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and assess selectivity via non-cancerous cell lines (e.g., HEK293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound using computational tools?

Methodological Answer:

  • X-Ray Refinement : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement (B-factors) and occupancy rates for disordered atoms. Validate with R-factor convergence (<5%) .
  • DFT Calculations : Compare experimental and theoretical bond lengths/angles (e.g., Gaussian09 at B3LYP/6-31G* level) to identify discrepancies in tautomeric forms .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance its pharmacological profile?

Methodological Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the phenyl ring to enhance binding to hydrophobic enzyme pockets .

  • Bioisosteric Replacement : Replace the thiadiazole with 1,3,4-oxadiazole to improve metabolic stability while retaining activity .

  • Table: SAR Trends for Analogues

    ModificationBiological Activity (IC50, μM)Solubility (LogP)
    -NO2 at C40.12 (Antitumor)2.8
    -OCH3 at C51.4 (Antimicrobial)2.1

Q. What are the challenges in molecular docking simulations due to the compound's structural features, and how can they be mitigated?

Methodological Answer:

  • Flexibility Issues : The isoxazole-thiadiazole scaffold has multiple rotatable bonds, complicating pose prediction. Use induced-fit docking (e.g., Schrödinger Suite) to model receptor flexibility .
  • Solubility Constraints : Low aqueous solubility (LogP ~3.5) may skew binding scores. Include explicit water molecules in docking grids or use COSMO-RS solvation models .
  • Validation : Cross-check docking results with MM-GBSA binding free energy calculations and experimental IC50 data .

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